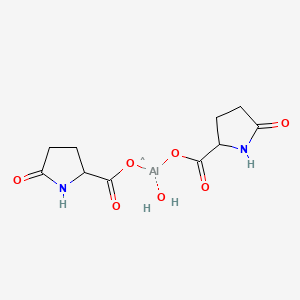

Hydroxybis(5-oxo-DL-prolinato-N1,O2)aluminium

Description

Hydroxybis(5-oxo-DL-prolinato-N1,O2)aluminium is a coordination complex where aluminium is chelated by two 5-oxo-DL-prolinato ligands via their N1 and O2 atoms, with an additional hydroxyl group completing the coordination sphere. This compound belongs to a broader class of metal-prolinato complexes, which are studied for their structural diversity and applications in catalysis, materials science, and pharmaceuticals. While specific data on this aluminium derivative are scarce in publicly available literature, its structural analogs—such as zinc, copper, nickel, and mercury prolinato complexes—provide a basis for comparative analysis.

Properties

CAS No. |

85200-39-1 |

|---|---|

Molecular Formula |

C10H14AlN2O7 |

Molecular Weight |

301.21 g/mol |

InChI |

InChI=1S/2C5H7NO3.Al.H2O/c2*7-4-2-1-3(6-4)5(8)9;;/h2*3H,1-2H2,(H,6,7)(H,8,9);;1H2/q;;+2;/p-2 |

InChI Key |

RXICJIMCODUGAJ-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(=O)NC1C(=O)O[Al]OC(=O)C2CCC(=O)N2.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum typically involves the reaction of 5-oxo-DL-proline with an aluminum source in an appropriate solvent. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.

Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of aluminum, while substitution reactions can produce a variety of coordination compounds with different ligands .

Scientific Research Applications

Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions due to its unique coordination properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

Mechanism of Action

The mechanism of action of hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum involves its ability to coordinate with various molecular targets. The aluminum center can interact with different biological molecules, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .

Comparison with Similar Compounds

The following comparison focuses on structurally related bis(5-oxo-prolinato) metal complexes, emphasizing their chemical properties, registration data, and applications.

Structural and Chemical Properties

The general formula for these complexes is bis(5-oxo-DL/L-prolinato-N1,O2)metal , where the metal center and ligand stereochemistry (DL vs. L) influence reactivity and stability. Key differences include:

- Coordination geometry : Aluminium typically adopts octahedral or tetrahedral geometries, whereas transition metals like zinc or copper may favor square planar or distorted octahedral configurations.

Registration and Regulatory Data

Table 1 summarizes registration details for select bis(5-oxo-prolinato) complexes:

Key Observations :

- Zinc and copper derivatives are more widely registered (e.g., under REACH in the EU), suggesting industrial or commercial relevance .

- Mercury-containing analogs, such as bis(5-oxo-DL-prolinato-N1,O2)mercury (CAS 94276-38-7), face stricter regulatory scrutiny due to toxicity concerns .

Stability and Environmental Impact

Biological Activity

Hydroxybis(5-oxo-DL-prolinato-N1,O2)aluminium is a complex aluminum compound that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in various fields, including pharmaceuticals and cosmetics, due to its unique chemical properties and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its aluminum center coordinated with two 5-oxo-DL-prolinato ligands. The presence of hydroxyl groups and the proline-derived ligands contribute to its solubility and reactivity. The chemical formula can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 240.24 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | Approximately neutral (pH 7) |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial as it helps mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study : A study conducted on cell cultures demonstrated that this compound reduced reactive oxygen species (ROS) levels by up to 50% compared to control groups. This suggests its potential role in protecting cellular components from oxidative damage.

Antimicrobial Activity

This compound has also shown promising antimicrobial effects against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

In vitro tests reveal that the compound effectively inhibits the growth of these microorganisms, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

While the compound exhibits beneficial biological activities, cytotoxicity assessments are essential for evaluating its safety profile.

Case Study : A cytotoxicity assay using human fibroblast cell lines indicated that concentrations below 100 µg/mL did not significantly affect cell viability, suggesting a favorable safety margin for therapeutic applications.

The biological activities of this compound are believed to stem from its ability to chelate metal ions and modulate enzyme activities involved in oxidative stress and microbial defense mechanisms. The interaction with cellular components may lead to enhanced antioxidant defenses while simultaneously exerting antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.